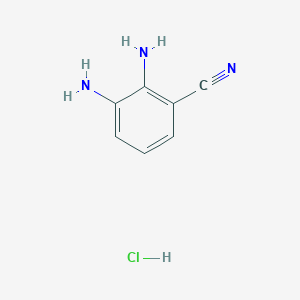

2,3-Diaminobenzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Diaminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H8ClN3. It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring, and a nitrile group at the 1 position. This compound is typically found in a hydrochloride salt form, which enhances its solubility and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminobenzonitrile hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,3-dinitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid. The reduction process converts the nitro groups to amino groups, resulting in the formation of 2,3-Diaminobenzonitrile, which is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Diaminobenzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine group under specific conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: 2,3-Dinitrobenzonitrile

Reduction: 2,3-Diaminobenzylamine

Substitution: Various substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3-Diaminobenzonitrile hydrochloride has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been utilized in the synthesis of compounds targeting various biological pathways, including those involved in cancer and inflammation.

- Case Study: HOXA9 Transcription Factor Inhibition

Research indicates that derivatives of 2,3-diaminobenzonitrile can act as inhibitors of the HOXA9 transcription factor, which is implicated in acute myeloid leukemia (AML). The synthesis of bis-nitriles from 3,4-diaminobenzonitrile has shown promising anti-leukemic activity by targeting transcription factors associated with AML .

The compound serves as a precursor for synthesizing various biologically active molecules. Its derivatives have been investigated for their potential as g-secretase inhibitors and antagonists of various receptors involved in neurological processes.

Mecanismo De Acción

The mechanism of action of 2,3-Diaminobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, further modulating the activity of target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Diaminobenzonitrile

- 3,4-Diaminobenzonitrile

- 2,3-Diaminotoluene

Uniqueness

2,3-Diaminobenzonitrile hydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for selective interactions with target molecules, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2,3-Diaminobenzonitrile hydrochloride (CAS No. 73629-43-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula : C₇H₈ClN₃

- Molecular Weight : 133.15 g/mol

- Solubility : Highly soluble in water (3.64 mg/ml) .

- Log P (octanol-water partition coefficient) : Approximately 0.82, indicating moderate lipophilicity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to inhibit certain enzymes and may affect cellular processes through:

- Intercalation into Nucleic Acids : Similar compounds have been shown to intercalate into DNA and RNA, potentially disrupting replication and transcription processes.

- Inhibition of Protein Synthesis : By binding to specific sites on ribosomal RNA, it may inhibit protein synthesis, which is crucial for cell growth and proliferation .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 8.76 ± 1.69 | 2D |

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

| MRC-5 (normal lung fibroblast) | >50 | 2D |

The compound showed higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) assays, likely due to differences in penetration and bioavailability within the cell structures .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens:

- Bacterial Strains Tested :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The compound displayed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting a potential role as an antimicrobial agent .

Case Studies and Research Findings

-

Antitumor Efficacy :

A study conducted on several synthesized derivatives showed that those containing the amidine moiety exhibited strong antitumor activity by binding to DNA at AT-rich sites. The results indicated that compounds similar to 2,3-diaminobenzonitrile could effectively inhibit tumor cell proliferation . -

Antimicrobial Properties :

Research highlighted that dicationic molecules with structural similarities to diamidine derivatives have shown broad-spectrum antimicrobial activities. These findings support the hypothesis that this compound may possess similar properties due to its structural characteristics .

Propiedades

IUPAC Name |

2,3-diaminobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFGJGQBGKICHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.